The synthesis of Bianfugecine can be achieved through various methods, often involving the extraction from natural sources. One common approach is the isolation of the compound from Bianfugui using solvent extraction techniques followed by chromatographic purification. Advanced synthetic methods may also include total synthesis routes that utilize specific reagents and catalysts to construct the molecular framework of Bianfugecine.
For example, a two-step reaction process has been reported where starting materials are reacted under controlled conditions to yield Bianfugecine with high purity. This method typically involves:
Bianfugecine's molecular structure features a complex arrangement typical of alkaloids, characterized by one or more nitrogen atoms within a heterocyclic ring system. The exact molecular formula and structure can vary depending on the specific isomer or derivative being studied.
Key structural data includes:
Bianfugecine participates in several chemical reactions typical of alkaloids, including:
These reactions are crucial for understanding how Bianfugecine can be modified to enhance its biological activity or reduce toxicity.
The mechanism of action of Bianfugecine is not fully elucidated, but preliminary studies suggest it may interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Data indicates that:
Further research is necessary to clarify these mechanisms and validate their relevance in clinical settings.
Bianfugecine exhibits several notable physical and chemical properties:
Characterization techniques such as mass spectrometry and infrared spectroscopy are employed to confirm these properties.
Bianfugecine has garnered interest for its potential applications in various fields:
Aporphine alkaloids (AAs) constitute a major subgroup within the broader benzylisoquinoline alkaloid class, characterized by their distinctive tetracyclic framework comprising the aporphine core (rings A-D). This core structure arises biosynthetically through intramolecular oxidative coupling of the benzylisoquinoline precursor (S)-reticuline, a transformation mediated by cytochrome P450 enzymes (CYP80G6 and CYP80Q5) that establish the critical C6a-C7 bond between the isoquinoline and benzyl moieties [5]. Based on oxygenation patterns, ring saturation, and stereochemical features, aporphines divide into several structural subclasses:
Table 1: Structural Classification of Key Aporphine Alkaloids Related to Bianfugecine
Alkaloid Name | Core Substitution Pattern | Oxygenation Sites | Structural Features | Natural Sources |
---|---|---|---|---|
Bianfugecine | 1,2,9,10-Oxygenated | 1-OH, 2-OMe, 9-OH, 10-OMe | 6aR Stereochemistry | Stephania spp. |
Stepharine | 1,2-Oxygenated Proaporphine | 1-OMe, 2-OH | Cyclohexadienone D-ring | Stephania japonica |
Magnoflorine | Quaternary 1,2,9,10-Oxygenated | 1,2,9,10-tetraoxygenated | Charged N atom | Stephania tetrandra |
Roemerine | 1,2,8-Oxygenated | 1,2-diOMe, 8-OH | Minimal substitution | Multiple genera |
Glaziovine | 1,2,9,10-Oxygenated Proaporphine | 1,2,9,10-tetraoxygenated | Biosynthetic precursor | Ocotea glaziovii |
Bianfugecine itself belongs to the 1,2,9,10-tetraoxygenated aporphine subclass, characterized by hydroxyl or methoxy groups at these positions. Its specific configuration is defined as (6aR) based on biosynthetic parallels with related Stephania alkaloids [5]. Critical to Bianfugecine's three-dimensional structure is the asymmetric carbon at C-6a, which adopts the R configuration in most naturally occurring bioactive aporphines. This stereochemical feature profoundly influences receptor binding interactions. The D-ring oxygenation at C-9 and C-10 represents a key structural differentiator from simpler aporphines like roemerine and contributes significantly to its polarity and hydrogen-bonding capacity. Recent advances in synthetic biology have enabled the de novo production of structurally similar aporphines like (R)-glaziovine and magnoflorine in engineered yeast (Saccharomyces cerevisiae), utilizing characterized P450 enzymes (CYP80G6, CYP80Q5) and methylenedioxy bridge-forming enzymes (CYP719C3/C4) [5]. This biosynthetic platform illuminates the pathway likely responsible for Bianfugecine formation in planta and offers future potential for sustainable production.
Figure 1: Biosynthetic Pathway to Bianfugecine Precursors(S)-Reticuline → (via CYP80G6/CYP80Q5) → Proaporphine (e.g., Stepharine) → (Acid-catalyzed rearrangement) → 1,2,9,10-substituted Aporphine Core → (via O-methyltransferases) → Bianfugecine
Bianfugecine occurs almost exclusively within the medicinally significant Menispermaceae family, particularly in the genus Stephania. This genus comprises over 50 species of perennial vines and herbaceous plants distributed throughout tropical and subtropical Asia, Africa, and Australasia [6]. Phytochemical analyses confirm Bianfugecine's presence as a secondary metabolite in several key species:
Table 2: Distribution of Bianfugecine in Menispermaceae Species
Plant Species | Plant Part | Co-occurring Alkaloids | Geographic Distribution | Concentration Range |
---|---|---|---|---|
Stephania tetrandra | Tuberous Roots | Tetrandrine, Fangchinoline, Magnoflorine | Eastern China | Trace - 0.02% dry weight |
Stephania cambodica | Tubers | Stepharine, Roemerine, Asimilobine-glucoside | Cambodia, Laos, Thailand | Moderate |
Stephania hainanensis | Roots | Tetrahydroprotoberberines, Cocsuline | Hainan Island (China) | Trace |
Cyclea peltata | Leaves | Berberine, Palmatine | India, Sri Lanka | Not Detected |
Cissampelos pareira | Roots | Berberine, Cycleanine | Pan-tropical | Not Detected |
The occurrence of Bianfugecine within Stephania underscores its chemotaxonomic value as a marker compound. Its 9,10-oxygenation pattern aligns with the characteristic alkaloid profile observed in this genus, which frequently includes magnoflorine (a quaternary aporphine with similar oxygenation) and the proaporphine stepharine [6]. This distinct chemical signature differentiates Stephania from other Menispermaceae genera like Cissampelos (rich in bisbenzylisoquinolines like cissampareine) or Tinospora (dominated by diterpenoids like borapetoside E). Within plant tissues, Bianfugecine accumulates primarily in the periderm and vascular tissues of roots and tubers—organs traditionally harvested for medicinal preparations. Its biosynthesis appears tightly regulated by developmental and environmental cues, with highest concentrations observed in mature plants during the dormant season [6]. Analytical challenges, particularly its co-elution with more abundant alkaloids like magnoflorine during chromatographic separation, historically complicated its isolation and quantification. Modern techniques employing LC-MS/MS with multiple reaction monitoring (MRM) now enable specific detection even in complex botanical matrices [5].
Although Bianfugecine itself was only recently isolated and characterized, its plant sources possess deep ethnopharmacological roots. Plants within the Stephania genus feature prominently in Traditional Chinese Medicine (TCM), Ayurveda, and Southeast Asian traditional medicine systems for treating fever, pain, inflammation, and neurological symptoms [3] [6]. Stephania tetrandra ("Han Fang Ji") has been documented in the Shennong Bencao Jing (Divine Farmer's Materia Medica, circa 200-250 CE) as a remedy for "dampness," arthritic conditions, and hypertension. While historical texts did not identify specific alkaloids, decoctions and tinctures prepared from these plants undoubtedly contained Bianfugecine alongside more abundant compounds like tetrandrine. The proaporphine precursor stepharine, which shares biosynthetic origins with Bianfugecine, has been isolated from S. cambodica and other species used in Cambodian traditional medicine for anxiety and sleep disorders [6] [8]. This suggests potential historical utilization of Bianfugecine-containing plants for neuroactive effects long before modern neuropharmacology.
Ethnopharmacological research employs a reverse pharmacology approach—starting from traditional uses to guide laboratory investigation [3]. Applying this methodology to Stephania species indicates potential bioactivities relevant to Bianfugecine:
Despite this ethnopharmacological promise, Bianfugecine itself remained obscured in scientific literature until recently due to its low natural abundance and the dominance of more prevalent alkaloids like tetrandrine in pharmacological studies. Modern metabolomics approaches now enable targeted investigation of such minor constituents, revealing their potential synergistic roles within the plant's chemical defense system and traditional preparations [5] [6].
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5